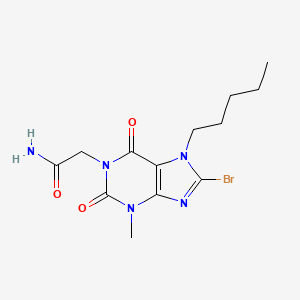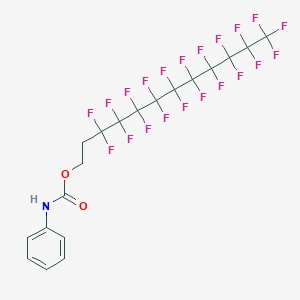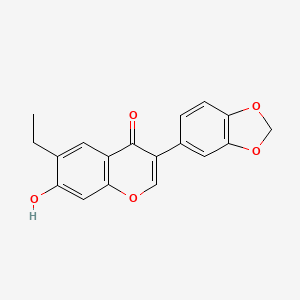
4-hydroxy-1-methyl-N'-(2-methylpropanoyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-ISOBUTYRYL-HYDRAZIDE is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached. It is primarily used in scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-ISOBUTYRYL-HYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy, methyl, and oxo groups. The final step involves the addition of the isobutyryl-hydrazide group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-carbonyldiimidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-ISOBUTYRYL-HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or aldehyde groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-ISOBUTYRYL-HYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-ISOBUTYRYL-HYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or modulate receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEPTANOYL-HYDRAZIDE
- 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE
- 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-OCTANOYL-HYDRAZIDE
Uniqueness
What sets 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-ISOBUTYRYL-HYDRAZIDE apart from similar compounds is its specific functional groups, which may confer unique biological activities and chemical reactivity. The isobutyryl-hydrazide group, in particular, may enhance its ability to interact with certain molecular targets .
Eigenschaften
Molekularformel |
C15H17N3O4 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
4-hydroxy-1-methyl-N'-(2-methylpropanoyl)-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C15H17N3O4/c1-8(2)13(20)16-17-14(21)11-12(19)9-6-4-5-7-10(9)18(3)15(11)22/h4-8,19H,1-3H3,(H,16,20)(H,17,21) |
InChI-Schlüssel |
IWURURAPJNEBGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080506.png)


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B15080527.png)

![3-nitro-1-phenyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}quinolin-2(1H)-one](/img/structure/B15080548.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B15080561.png)

![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)

![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)
